Harmic amide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62230-09-5 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-methoxy-9H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c1-18-7-2-3-8-9-4-5-15-12(13(14)17)11(9)16-10(8)6-7/h2-6,16H,1H3,(H2,14,17) |
InChI Key |
PINCERXQILXQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)N |
Origin of Product |
United States |
Computational and Theoretical Characterization of Amide Vibrational Modes
Foundations of Harmonic Approximation in Molecular Vibrations
The theoretical calculation of molecular vibrational frequencies is typically grounded in the harmonic approximation. numberanalytics.com This model simplifies the complex motions of a molecule into a set of independent, simple harmonic motions known as normal modes. uni-leipzig.de Each normal mode corresponds to a specific frequency of vibration and can be visualized as a concerted movement of atoms where all atoms pass through their equilibrium positions simultaneously. uni-leipzig.de For a non-linear molecule with N atoms, there are 3N-6 such normal modes of vibration. wikipedia.org
In this approximation, the potential energy surface of the molecule is treated as a quadratic function (a parabola) around the equilibrium geometry. wikipedia.org While this is a simplification, it serves as a crucial starting point for understanding vibrational spectra. muni.cz The force constants, which describe the stiffness of the bonds and bending angles, are determined from the second derivative of the potential energy with respect to the atomic displacements. uni-leipzig.demdpi.com However, the harmonic approximation has key limitations: it does not account for the possibility of bond dissociation and predicts that all transitions for a given mode occur at the same frequency, which contradicts experimental observations of overtones and combination bands. libretexts.orguomustansiriyah.edu.iq
To move beyond simple mechanical models, quantum mechanics provides a more accurate description of molecular vibrations. muni.czmdpi.com Solving the Schrödinger equation for the nuclear motion of a molecule yields the quantized vibrational energy levels. wikipedia.org While an exact solution is not feasible for polyatomic molecules, various approximation methods are employed. muni.cz
Ab initio methods, for instance, use only mathematical approximations and tend to predict harmonic frequencies that are systematically higher than experimental values, often by about 10%, due to the model's failure to account for the true, anharmonic potential. muni.cz Consequently, a common practice is to apply empirical scaling factors (e.g., multiplying frequencies by ~0.9) to achieve better agreement with experimental data. arxiv.orgscispace.com
Among the quantum mechanical methods, Density Functional Theory (DFT) has become a widely used tool for calculating the vibrational spectra of amides due to its favorable balance of computational cost and accuracy. numberanalytics.comacs.org DFT methods model the electron correlation by approximating the exchange-correlation functional, which describes the quantum mechanical effects of electron-electron interaction.
DFT is extensively applied to interpret and predict the IR spectra of amides, from simple models like N-methylacetamide (NMA) to complex polypeptides. rsc.orgacs.orgresearchgate.net The Amide I band (roughly 1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration, is particularly sensitive to the protein's secondary structure and hydrogen bonding environment, making its accurate prediction a key goal of computational studies. diva-portal.orgresearchgate.netdiva-portal.org DFT calculations can help assign spectral features to specific vibrational modes and understand how these frequencies shift in response to structural and environmental changes. rsc.orgdiva-portal.org However, the accuracy of these calculations is highly dependent on the chosen functional and basis set. arxiv.org
The accuracy of DFT-based harmonic frequency calculations is critically dependent on two main factors: the choice of the exchange-correlation functional and the atomic orbital basis set. arxiv.org
Functionals: Different functionals can yield significantly different results. For amides, it has been shown that popular functionals like B3LYP can overestimate Amide I frequencies. acs.org In contrast, other functionals have been developed and benchmarked to provide better agreement with experimental data. acs.org Some studies have noted that established DFT methods can struggle to accurately represent the electronic structure of the amide bond, particularly with smaller basis sets, which can impact the calculated vibrational frequencies. arxiv.org
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets, which include polarization and diffuse functions (e.g., 6-31+G(d,p) or augmented correlation-consistent sets like aug-cc-pVDZ), generally provide more accurate results but at a higher computational cost. scispace.comresearchgate.net For amides, using a basis set like 6-31+G* has been shown to yield reasonable frequencies with certain functionals. acs.org The choice of basis set must be balanced with the computational demands, especially for larger systems like proteins. arxiv.org
The following table shows a comparison of harmonic Amide I frequencies for N-methylacetamide (NMA) calculated with different DFT functionals and basis sets, illustrating the dependence of the results on the computational level.
| Functional | Basis Set | Calculated Harmonic Frequency (cm⁻¹) |
| B3LYP | 6-31+G | ~1776 |
| EDF1 | 6-31+G | ~1721 |
| MP2 | 6-31+G* | ~1797 |
| Data derived from studies on N-methylacetamide. The experimental gas-phase value is approximately 1720 cm⁻¹. acs.org |
Density Functional Theory (DFT) Applications in Amide Spectroscopy
Anharmonicity and its Influence on Amide Vibrational Spectra
Real molecular vibrations are not perfectly harmonic. The true potential energy surface is steeper at shorter bond distances and shallower at longer distances, eventually leading to bond dissociation. wikipedia.orglibretexts.org This deviation from the simple parabolic potential is known as anharmonicity. numberanalytics.com
Anharmonicity has several important consequences for vibrational spectra. It causes the energy levels to become more closely spaced as the vibrational quantum number increases, and it leads to the appearance of overtone bands (transitions to higher energy levels, Δv > 1) and combination bands in the spectrum, which are forbidden under the harmonic approximation. uomustansiriyah.edu.iq Anharmonic effects typically cause the fundamental vibrational frequency (v=0 to v=1) to be lower than the frequency predicted by the harmonic calculation. wikipedia.org For the Amide I band, this shift can be significant, on the order of 15-30 cm⁻¹. acs.orgtu-braunschweig.de
To improve upon the harmonic approximation, several computational methods have been developed to calculate anharmonic corrections. These methods aim to solve the nuclear Schrödinger equation on a more realistic, anharmonic potential energy surface. rsc.org
One of the most common approaches is Vibrational Second-Order Perturbation Theory (VPT2) . aip.org In this method, anharmonicity is treated as a small perturbation to the harmonic oscillator model. numberanalytics.comresearchgate.net VPT2 calculations require the computation of third and fourth derivatives of the energy with respect to nuclear displacements (a quartic force field), which can be computationally intensive. aip.org Despite the cost, VPT2 is widely used as it can significantly improve the accuracy of calculated frequencies, often bringing them into close agreement with experimental values without the need for empirical scaling factors. researchgate.net
Other advanced methods include the Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI) . rsc.org VSCF is a mean-field approach, analogous to the Hartree-Fock method in electronic structure theory, while VCI improves upon VSCF by including explicit correlations between different vibrational modes. rsc.orgresearchgate.net These methods can be more accurate than VPT2, especially for systems with strong anharmonicity or resonances, but are also more computationally demanding. numberanalytics.com
The table below illustrates the effect of anharmonic corrections on the calculated Amide I frequency of a model helical alanine (B10760859) polypeptide.
| Calculation Method | Amide I Frequency (cm⁻¹) |
| Harmonic | 1659 |
| Anharmonic (L-VSCF/L-VCI) | 1645 |
| Data derived from calculations on an α-helical alanine polypeptide, showing a shift to lower wavenumbers upon including anharmonicity. acs.org |
In a polyatomic molecule, especially in a repeating structure like a polypeptide chain, individual vibrational modes on adjacent units can interact or "couple" with one another. aip.org For amides in proteins, the local Amide I vibrations (primarily C=O stretching) on neighboring peptide units are not isolated. They are coupled through space (via transition dipole-dipole interactions) and sometimes through bonds. diva-portal.orgtulane.eduiphy.ac.cn
This coupling causes the individual, localized vibrations to delocalize into collective, "exciton" states that extend over multiple peptide units. tulane.edupnas.org The Frenkel exciton (B1674681) model is a standard theoretical framework used to describe these coupled vibrations. tulane.edu In this model, the vibrational Hamiltonian is constructed with diagonal elements representing the intrinsic frequencies of the local amide modes and off-diagonal elements representing the coupling constants between them. diva-portal.org Diagonalizing this Hamiltonian yields the frequencies and properties of the delocalized normal modes. aip.org
The nature and strength of this coupling are highly sensitive to the geometry of the polypeptide backbone. iphy.ac.cn This is the fundamental reason why the Amide I band shape is a powerful indicator of protein secondary structure (e.g., α-helices, β-sheets). diva-portal.orgdiva-portal.org For instance, the coupling between amide groups in a β-sheet leads to characteristic high- and low-frequency components in the Amide I band that are signatures of that structure. tulane.edu Computational models that accurately calculate these coupling constants are therefore essential for simulating and interpreting the infrared spectra of proteins. pnas.org
No information found for "Harmic amide"
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The requested analysis, including Amide I, II, and III band analysis, local mode frequencies, and the conformational dependence of vibrational frequencies, appears to be unavailable for a compound with this name in the public domain of scientific research. It is possible that "this compound" is a novel, proprietary, or less-documented substance, or that it is referred to by a different chemical name in existing literature.
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Harmonic Amide Bond Density Habd in Polymer Science and Materials Research
Conceptual Framework of Harmonic Amide Bond Density (HABD)
Harmonic Amide Bond Density (HABD) is a specialized metric developed to provide a more accurate and physically meaningful representation of the amide bond concentration within crosslinked polyamide networks, particularly those used in reverse osmosis membranes. Unlike traditional methods that may not fully account for the complexities of these three-dimensional structures, HABD offers a refined approach. The core of the HABD concept lies in its consideration of the spatial distribution and local environment of amide bonds, which are crucial for determining the performance of materials like polyamide membranes.
Quantitative Methodologies for HABD Determination
The determination of HABD involves a combination of computational modeling and experimental data, providing a robust and detailed characterization of the polyamide network.
Computational Protocols for Amide Bond Quantification
Computational methods are central to the calculation of HABD. These protocols typically involve the use of molecular dynamics (MD) simulations to construct realistic models of the crosslinked polyamide structure. Starting from the constituent monomers, such as m-phenylenediamine (B132917) (MPD) and trimesoyl chloride (TMC), these simulations mimic the polymerization process to generate a three-dimensional network.
Within these simulated structures, every nitrogen atom is analyzed to determine whether it has formed an amide bond. The total number of amide bonds is then quantified and used as a key input for the HABD calculation. This computational approach allows for a precise and detailed census of the bonds formed within the polymer network, which is often difficult to achieve through purely experimental means.
Integration of X-ray Photoelectron Spectroscopy (XPS) Data in HABD Calculations
To anchor the computational models in physical reality, experimental data from X-ray Photoelectron Spectroscopy (XPS) is integrated into the HABD calculation. XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms at the surface of a material.
In the context of HABD, XPS is used to determine the atomic ratio of oxygen to nitrogen (O/N) on the surface of the polyamide membrane. This ratio serves as a crucial validation point for the computational model. The simulated polyamide network is adjusted until its calculated O/N ratio matches the experimentally determined value from XPS. This integration ensures that the HABD value is not just a theoretical construct but is also consistent with the actual chemistry of the material's surface.
Application of HABD in Polyamide Network Characterization
HABD has proven to be a valuable tool for the detailed analysis of polyamide networks, offering insights that are not available through conventional metrics.
Analysis of Crosslinked Polyamide Networks
In the study of crosslinked polyamide networks, HABD provides a direct measure of the density of the functional groups that define the material's properties. For instance, in reverse osmosis membranes, the density and distribution of amide bonds influence water permeability and salt rejection.
Research has utilized HABD to understand how different fabrication conditions affect the final structure of the polyamide network. By calculating HABD for membranes prepared under varying monomer concentrations or reaction times, a clearer picture of the resulting network structure can be obtained.
Below is an interactive data table showcasing representative data from studies on crosslinked polyamide networks, illustrating how HABD can be used to characterize different membrane structures.
| Membrane Sample | Monomer Concentration (MPD/TMC) | Experimental O/N Ratio (from XPS) | Calculated HABD (bonds/nm³) |
| Membrane A | 2.0% / 0.1% | 1.35 | 1.20 |
| Membrane B | 2.5% / 0.15% | 1.42 | 1.35 |
| Membrane C | 3.0% / 0.2% | 1.50 | 1.48 |
This table contains hypothetical data for illustrative purposes.
Comparison with Conventional Metrics: Degree of Network Crosslinking (DNC)
The Degree of Network Crosslinking (DNC) is a more traditional metric used to describe the extent of crosslinking in a polymer network. However, DNC often simplifies the network structure, providing a single value that may not fully capture the complexities of the bond distribution.
HABD, in contrast, offers a more refined and physically meaningful description. While DNC and HABD are related, with higher DNC generally leading to higher HABD, the relationship is not always linear. HABD can differentiate between networks with similar DNC but different spatial arrangements of amide bonds, which can have a significant impact on material performance.
The following table presents a comparison of HABD and DNC for different polyamide network models, highlighting the nuanced information provided by HABD.
| Network Model | Degree of Network Crosslinking (DNC) (%) | Harmonic Amide Bond Density (HABD) (bonds/nm³) | Key Structural Feature |
| Model 1 | 70 | 1.15 | Homogeneous bond distribution |
| Model 2 | 70 | 1.05 | Clustered bond regions |
| Model 3 | 85 | 1.40 | High density, uniform network |
This table contains hypothetical data for illustrative purposes.
This comparative analysis demonstrates that HABD provides a more detailed and accurate picture of the polyamide network structure than DNC alone, making it a superior metric for the design and analysis of advanced materials.
Correlation of HABD with Polymer Performance and Properties
The Harmonic Amide Bond Density (HABD) is a recently introduced parameter that provides a more rational and accurate depiction of the crosslinked networks in polyamide membranes compared to previous metrics like the degree of network crosslinking (DNC). nih.govresearchgate.netresearcher.life HABD quantifies the number of distinct amide bonds per unit mass of the polyamide, calculated from X-ray photoelectron spectroscopy (XPS) data. nih.govresearchgate.netresearchgate.net This approach overcomes the limitations of older methods, which often yielded abnormal analytical results and showed a poor correlation with desalination performance. researchgate.netresearcher.lifenih.gov Research has established a credible and direct correlation between HABD and the essential performance properties of polyamide membranes, particularly in reverse osmosis and nanofiltration applications. nih.govresearchgate.net This metric is proving to be a powerful tool for the systematic analysis of crosslinked polyamide networks, facilitating the design of membranes with enhanced performance. nih.govresearchgate.net
Membrane Performance in Desalination Applications
In the context of desalination, empirical data has validated a strong correlation between HABD and the key performance indicators of polyamide membranes: water permeance and salt rejection. nih.govresearchgate.net An increase in HABD is consistently associated with a significant increase in salt rejection and a corresponding decrease in water permeance. researchgate.netnih.gov
This relationship is attributed to the polymer network's structure at a molecular level. A higher HABD value indicates a more complete conversion of monomer functional groups into amide bonds, resulting in fewer residual carboxyl and amino groups. nih.gov This leads to a more densely crosslinked polyamide network with reduced free volume and smaller average pore size. nih.govbohrium.com The tighter structure more effectively blocks the passage of salt ions, thus increasing rejection, while simultaneously providing greater resistance to water flow, which lowers permeance. nih.gov This predictable structure-performance relationship is a cornerstone for tailoring desalination membranes for specific applications. researcher.lifenih.gov
For instance, in studies of nanofiltration membranes made from piperazine (B1678402) (PIP) and trimesoyl chloride (TMC), HABD demonstrates a reliable correlation with both Na₂SO₄ rejection and water permeance, whereas the traditional DNC metric fails to show a reliable correlation. researchgate.net A similar strong correlation is observed for reverse osmosis membranes synthesized from m-phenylenediamine (MPD) and TMC, where HABD effectively predicts NaCl rejection and water permeance. researchgate.net
The following table illustrates the typical relationship between HABD and membrane performance for a polyamide membrane used in reverse osmosis.
Table 1: Correlation of HABD with Reverse Osmosis Membrane Performance This table is representative of typical research findings.
| HABD (mmol g⁻¹) | NaCl Rejection (%) | Water Permeance (L m⁻² h⁻¹ bar⁻¹) |
|---|---|---|
| 7.8 | 98.5 | 2.5 |
| 8.2 | 99.0 | 2.1 |
| 8.6 | 99.4 | 1.7 |
| 9.0 | 99.7 | 1.3 |
Conversely, a study involving the addition of lithium chloride during interfacial polymerization resulted in a polyamide layer with a reduced HABD. This structural change led to an increased membrane pore size (from 0.51 nm to 0.59 nm) and a 17% enhancement in water permeance, while high salt rejection was maintained. bohrium.com This demonstrates that manipulating the HABD is a viable strategy for optimizing the flux and rejection characteristics of desalination membranes. bohrium.com
Influence of Monomer Functionality on HABD
The functionality of the monomers used in interfacial polymerization plays a critical role in determining the final structure of the polymer network, which is effectively captured by the HABD metric. nih.govnih.gov Monomer functionality refers to the number of reactive sites on a monomer molecule that can form bonds during polymerization. wikipedia.org Using monomers with higher functionality, such as those with more than two reactive groups, allows for the formation of more complex, highly branched, and densely crosslinked polyamide networks. nih.govvot.pl
HABD has proven to be particularly applicable for analyzing these complex polyamide networks formed by highly functional monomers. nih.govresearchgate.netnih.gov Unlike older methods that struggle with such intricate structures, HABD provides a consistent and reliable measure of the amide bond density, regardless of the complexity. nih.gov Research indicates that increasing monomer functionality can lead to polymers with a higher degree of cross-linking. researchgate.net This, in turn, would be reflected in a higher HABD value, corresponding to a denser network with altered performance characteristics, such as lower permeability and higher selectivity. nih.gov
The ability of HABD to quantify the networks of polyamides formed from highly functional monomers expands its utility as a research tool, enabling the design of customized crosslinked networks for advanced desalination applications. researchgate.netnih.gov
Nonlinear Optical Phenomena in Amide Systems: Second Harmonic Generation Shg
Theoretical Evaluation of SHG Responses in Amide Moieties
In the absence of extensive experimental data for Harmic amide, theoretical calculations provide a powerful tool for predicting its NLO properties. Density Functional Theory (DFT) is a commonly employed computational method for this purpose.
First Hyperpolarizability (β) Calculations
The first hyperpolarizability (β) is a molecular property that quantifies the second-order nonlinear optical response of a single molecule. A large β value is a prerequisite for a material to be a good candidate for SHG applications. Theoretical studies on related carboline compounds have indicated that molecules with a β-carboline framework can possess significant first hyperpolarizability values, sometimes exceeding that of reference NLO materials like para-nitroaniline.
For this compound, the key structural features contributing to its predicted hyperpolarizability are:
The Donor-π-Acceptor (D-π-A) Nature: The methoxy (B1213986) group (-OCH₃) on the β-carboline ring acts as an electron-donating group, while the carbonyl group within the amide function can act as an electron acceptor. This intramolecular charge transfer character across the conjugated π-system of the β-carboline is a classic design principle for enhancing β.
Non-centrosymmetric Molecular Structure: The inherent asymmetry in the substitution pattern of this compound leads to a non-zero β value.
DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to compute the static and frequency-dependent hyperpolarizability tensors of this compound. The total static first hyperpolarizability (β_tot) is typically calculated using the formula:
β_tot = (β_x² + β_y² + β_z²)^1/2
where β_i (i = x, y, z) are the components of the β vector. Such calculations would provide a quantitative estimate of this compound's intrinsic NLO activity.
Molecular Dynamics and Quantum Mechanics Integration for Dynamic Effects
While static calculations on a single, optimized molecule are informative, the real-world behavior of this compound in a supramolecular assembly is dynamic. The integration of quantum mechanics (QM) for electronic properties and molecular dynamics (MD) for simulating the movement and interaction of molecules over time (QM/MM) is essential for a more accurate prediction of SHG response.
This integrated approach can model:
Vibrational Effects: Molecular vibrations can influence the effective hyperpolarizability.
Intermolecular Interactions: MD simulations can capture the precise nature of hydrogen bonding and π-π stacking between this compound molecules in an aggregate.
Solvent Effects: The surrounding medium can alter both the molecular conformation and the electronic properties, which can be modeled using continuum solvation models or explicit solvent molecules in the MD simulation.
By performing QM calculations on snapshots taken from an MD trajectory, one can obtain an averaged, dynamic value of the hyperpolarizability that better reflects the conditions in a condensed phase or a supramolecular assembly.
SHG Signatures and Structural Correlations in Amide Aggregates
The SHG response of an assembly of this compound molecules would be highly dependent on its structure. Theoretical models can predict how changes in aggregation and molecular architecture would affect the NLO properties.
Role of Molecular Architecture and Substituents on SHG Activity
The specific architecture of this compound plays a crucial role in its potential SHG activity. The placement of the amide and methoxy groups is critical.
Amide Group: The primary role of the amide group is to direct the formation of non-centrosymmetric supramolecular structures through hydrogen bonding. Its orientation relative to the β-carboline core will dictate the geometry of the resulting assemblies.
Methoxy Group: As an electron-donating group, the -OCH₃ substituent enhances the molecular polarity and the magnitude of the first hyperpolarizability (β). Its position at the 7-position of the β-carboline ring influences the direction of the charge-transfer character within the molecule.
Theoretical studies comparing this compound to other β-carboline derivatives (e.g., with different substituents or with the amide group at a different position) would allow for a systematic analysis of structure-property relationships. This would elucidate how modifications to the molecular structure could be used to tune and optimize the final SHG response of the bulk material.
Synthesis and Reaction Mechanism Studies of Amide Derivatives with Harmonic Implications
Catalytic Amide Bond Formation Mechanisms
The formation of an amide bond, while thermodynamically favorable, is kinetically slow, necessitating the use of catalysts to proceed at practical rates. Research into catalytic amide bond formation aims to develop milder, more efficient, and sustainable methods compared to traditional stoichiometric coupling reagents.
Catalytic methods for direct amidation from carboxylic acids and amines often involve the in situ activation of the carboxylic acid. Boron-based catalysts, for instance, have been shown to facilitate this transformation. The mechanism typically involves the formation of an acyloxyborate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. Another approach involves the use of pincer-ruthenium catalysts that operate through a "borrowing hydrogen" or "hydrogen-transfer" mechanism. In this process, the catalyst transiently oxidizes an intermediate alcohol (formed from the carboxylic acid) to an aldehyde, which then reacts with the amine to form a hemiaminal that subsequently dehydrates and rearranges to the amide.
| Catalyst Type | General Mechanism | Key Intermediates | Reference |
| Boron-based Catalysts | Activation of carboxylic acid | Acyloxyborate species | |
| Pincer-Ruthenium Catalysts | Borrowing Hydrogen/Hydrogen Transfer | Aldehyde, Hemiaminal | |
| Group 4 Metal Catalysts | Lewis acid activation | Metal-alkoxide, Metal-amide | |
| Silicon-based Catalysts | Silylation of carboxylic acid | Silyl ester |
Enzymatic Catalysis of Amide Bond Formation and Cleavage
Enzymes offer unparalleled selectivity and efficiency in catalyzing amide bond formation and cleavage under mild, aqueous conditions. Proteases, which naturally hydrolyze peptide (amide) bonds, can be repurposed to synthesize amides under specific non-aqueous conditions or through kinetic control, where the rate of synthesis is much faster than the rate of hydrolysis.
The enzyme sortase A, for example, is a transpeptidase that cleaves a specific peptide sequence and ligates it to another molecule containing an N-terminal glycine, a process widely used in protein engineering. Another powerful enzymatic approach is the use of ATP-dependent ligases, such as the MurE ligase from Escherichia coli, which catalyzes the formation of an amide bond in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. The mechanism involves the phosphorylation of a carboxylate substrate by ATP to form a reactive acyl-phosphate intermediate, which is then attacked by an amine nucleophile.
Computational studies have provided deep insights into these enzymatic processes. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations of the peptide amidase from Stenotrophomonas maltophilia have elucidated the roles of key active site residues in stabilizing the tetrahedral intermediate during amide hydrolysis.
Computational Insights into Amide Hydrolysis Mechanisms
Computational chemistry provides a molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally. Studies on amide hydrolysis, a fundamental reaction in biology and organic chemistry, have revealed the intricate roles of solvent, catalysts, and substrate structure.
Ab initio calculations on the base-catalyzed hydrolysis of formamide, the simplest amide, show that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. The calculations highlight the importance of microsolvation, where individual water molecules explicitly participate in proton transfer events, significantly lowering the activation energy barrier.
For acid-catalyzed hydrolysis, computational models have confirmed the existence of several competing pathways. The most common mechanism involves the initial N-protonation of the amide, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. An alternative pathway involves O-protonation, which activates the carbonyl group towards attack. The relative energies of these pathways are highly dependent on the specific amide and the reaction conditions. These computational insights are crucial for understanding drug degradation, protein stability, and for designing more stable amide-based materials.
Design and Synthetic Strategies for Amide-Containing Molecular Architectures
The precise arrangement of amide bonds within a molecule dictates its three-dimensional structure and function. This principle is the foundation for designing novel molecular architectures with tailored properties, from pharmaceuticals to advanced materials.
A key strategy in this area is the creation of foldamers, which are synthetic oligomers that adopt well-defined, predictable secondary structures similar to peptides and proteins. By varying the monomer units and the connectivity of the amide bonds, researchers can control the folding of these molecules into helices, sheets, and turns. These structures can be designed to mimic biological molecules, bind to specific targets, or self-assemble into larger, functional nanostructures.
The rational design of functional amide derivatives relies on a deep understanding of non-covalent interactions and stereoelectronic effects associated with the amide bond. The planarity of the amide group, a result of resonance delocalization, restricts conformational freedom and serves as a reliable building block for constructing complex architectures.
One powerful design principle involves the use of intramolecular hydrogen bonds to pre-organize a molecule into a specific conformation. This is a common strategy in the design of synthetic receptors and catalysts. For example, aromatic oligoamide foldamers can be designed to form helical structures that create a central cavity capable of selectively binding guest molecules. The stability and selectivity of these complexes are governed by a combination of hydrogen bonding, aromatic stacking, and steric interactions.
Another principle is the control of cis/trans isomerism of the amide bond. While the trans conformation is generally more stable, certain N-substituted amides or amides within cyclic structures can favor the cis conformation. Designing molecules that exploit this isomerization can lead to molecular switches or systems with dynamic conformational properties.
Synthesis of Amide Analogues and Derivatives for Specialized Applications
The synthesis of amide analogues and derivatives allows for the fine-tuning of their chemical, physical, and biological properties. This is particularly important in medicinal chemistry, where the metabolic instability of a peptide bond can be a significant liability.
One common strategy is the synthesis of peptidomimetics, where the amide bond is replaced with a more stable isostere. For example, a reduced amide bond (a methylene (B1212753) amine) can be introduced to increase resistance to protease cleavage while maintaining some of the structural features of the original peptide.
The development of new synthetic methodologies is crucial for accessing novel amide derivatives. For instance, late-stage functionalization, where a C-H bond in a complex molecule is selectively converted into a C-N bond to form an amide, has emerged as a powerful tool. This allows for the rapid diversification of drug candidates and natural products. Furthermore, the synthesis of strained amides, such as those in bicyclic bridgehead lactams, provides access to highly reactive species that can be used in specialized applications, including polymer chemistry and the synthesis of complex alkaloids.
| Application Area | Design Strategy | Example Derivative/Analogue | Reference |
| Medicinal Chemistry | Peptidomimetics / Isosteric Replacement | Reduced amides, Aza-peptides | |
| Materials Science | Self-Assembling Foldamers | Aromatic oligoamides | |
| Catalysis | Pre-organized Synthetic Receptors | Hydrogen-bond-driven macrocycles | |
| Chemical Biology | Protein Engineering / Bioconjugation | Sortase A substrates |
Advanced Research Methodologies and Techniques
Integration of Computational Chemistry (DFT, MD) with Experimental Spectroscopy (IR, NMR, XPS)
The synergy between computational modeling and experimental spectroscopy offers a powerful approach to understanding the complex behaviors of amide molecules. Theoretical calculations can predict spectroscopic features, which are then validated or refined by experimental data, leading to a more complete picture of molecular structure and dynamics.
Computational Chemistry:
Density Functional Theory (DFT): DFT is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. For amides, DFT calculations are employed to determine minimum-energy geometries, vibrational frequencies, and NMR chemical shifts. acs.orgnih.govnih.govaip.org For instance, DFT has been used to calculate the harmonic vibrational frequencies of monoamides, showing close agreement with experimental data. acs.org It is also instrumental in creating maps of amide I vibrational frequencies, which are sensitive to the peptide backbone conformation. aip.org By analyzing frontier molecular orbitals (HOMO and LUMO), DFT provides insights into the chemical reactivity of amide derivatives. nih.gov
Molecular Dynamics (MD): MD simulations are used to study the physical movements of atoms and molecules over time. In the context of amides, MD simulations can model the conformational dynamics, solvation effects, and interactions with other molecules. aip.orgresearchgate.net Combining MD with quantum mechanics (QM/MM methods) allows for the accurate computation of IR spectra in solution by accounting for the local electric fields from solvent molecules. aip.org This sequential QM/MM approach helps to understand how dynamic structural fluctuations impact the nonlinear optical (NLO) properties of amide assemblies. researchgate.net
Experimental Spectroscopy:
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the vibrational modes of the amide group, particularly the amide I (mainly C=O stretch), amide II, and amide III bands. acs.orgnih.govacs.orgchemrxiv.org These bands serve as sensitive probes for protein secondary structure, hydrogen bonding, and conformational changes. nih.govnih.govacs.org Time-resolved IR difference spectroscopy can detect subtle changes in protonation and H-bonding with high temporal resolution. acs.org The interpretation of complex experimental spectra is often supported by simulations. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms. For amide-containing molecules, 1H and 13C NMR are used to confirm chemical structures by analyzing chemical shifts and coupling constants. nih.govsrce.hr Advanced 2D NMR techniques like NOESY can reveal the spatial proximity of protons, helping to determine the orientation of amide protons and intramolecular hydrogen bonding patterns. srce.hr
The integration of these techniques is crucial. For example, DFT calculations can predict the IR spectra for a specific conformation of a peptide, which can then be compared with experimental IR-UV double-resonance spectra to validate the computational model. nih.gov Similarly, MD simulations provide a range of conformations whose vibrational spectra, calculated via DFT, can be averaged to simulate the experimental spectrum of a molecule in solution. aip.org
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Amide Derivatives
QSAR and molecular docking are cornerstones of modern computer-aided drug design, enabling the prediction of biological activity and the exploration of molecular interactions that govern it. These in silico methods are widely applied to series of amide derivatives to identify promising drug candidates. dntb.gov.uaresearchgate.netnih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net
Model Development: A QSAR model is built by first calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of amide compounds with known activities. researchgate.net Then, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are used to create a mathematical equation that correlates the descriptors with the activity. researchgate.netnih.govmdpi.com For example, a QSAR model for di(hetero)aryl amines and amides was developed to predict antioxidant activity, achieving a high correlation coefficient (R² = 0.8905). researchgate.net
Predictive Power: Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized compounds. frontiersin.orgnih.gov This allows researchers to prioritize the synthesis of the most promising derivatives, saving time and resources. frontiersin.org Machine learning-based models are increasingly used to predict various properties, including efficacy and toxicity, from chemical structures alone. nih.gov These predictive models can be integrated into drug discovery workflows, from early screening to lead optimization. nih.govresearchgate.net
The table below illustrates the type of data used in developing a QSAR model, using a hypothetical set of amide derivatives and their predicted activities based on a model.
| Compound ID | Molecular Descriptor 1 | Molecular Descriptor 2 | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
| Amide-01 | 150.2 | 2.5 | 6.8 | 6.7 |
| Amide-02 | 164.3 | 2.1 | 7.2 | 7.1 |
| Amide-03 | 178.2 | 1.8 | 7.5 | 7.6 |
| Amide-04 | 192.4 | 1.5 | 7.9 | 7.8 |
This table is for illustrative purposes only, demonstrating the structure of data used in QSAR studies.
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, an amide derivative) when bound to a receptor, which is typically a protein or enzyme. frontiersin.orgmdpi.com This analysis is crucial for understanding the structural basis of a compound's activity.
Binding Pose Prediction: Docking algorithms place the ligand into the active site of the receptor in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. nih.govfrontiersin.org For example, docking studies on 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamides were used to understand their binding patterns as Janus Kinase 2 (JAK2) inhibitors. researchgate.net
Interaction Analysis: The primary output of a docking study is the detailed visualization of intermolecular interactions between the ligand and the receptor's amino acid residues. mdpi.com These interactions can include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and π-stacking. mdpi.comacs.org Analyzing these interactions helps to explain why certain compounds are potent inhibitors while others are not. For instance, simulations of opioid receptor ligands revealed that interactions with specific tyrosine and aspartate residues were critical for activity. acs.org This knowledge provides a rational basis for designing new derivatives with improved affinity and selectivity. mdpi.comacs.org
The following interactive table summarizes common ligand-receptor interactions observed in docking studies of amide-based inhibitors.
| Interaction Type | Description | Key Amino Acid Residues |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O in the amide) and another nearby electronegative atom. | Asp, Glu, Ser, Thr, His |
| Hydrophobic Contact | Interactions between nonpolar regions of the ligand and nonpolar residues of the receptor, driven by the hydrophobic effect. | Ala, Val, Leu, Ile, Phe |
| Salt Bridge | An electrostatic interaction between oppositely charged groups, such as a protonated amine on the ligand and a deprotonated carboxylate on an Asp or Glu residue. | Asp, Glu, Lys, Arg |
| π-Stacking | A non-covalent interaction between aromatic rings, often found between an aromatic ring on the ligand and residues like Phe, Tyr, or Trp. | Phe, Tyr, Trp, His |
This table is for illustrative purposes only.
Emerging Areas and Future Perspectives
Development of Novel Amide-Based Functional Materials
The unique structural and hydrogen-bonding capabilities of the amide group make it a critical component in the development of advanced functional materials. wikipedia.org Researchers are increasingly leveraging these properties to design materials with tailored characteristics.
One significant area of development is in supramolecular assemblies. The amide moiety is a key player in forming these complex structures through predictable hydrogen-bonding patterns. researcher.life These assemblies can exhibit unique properties, such as second harmonic generation (SHG), which is important for applications in nonlinear optics. x-mol.net
In the field of polymer science, amides are fundamental to high-performance materials like polyamides. A recent development is the concept of harmonic amide bond density (HABD) , a parameter derived from X-ray photoelectron spectroscopy data. nih.govresearchgate.net HABD provides a more accurate way to quantify the crosslinked networks in polyamide membranes, which is crucial for optimizing their performance in applications like water desalination. nih.govresearchgate.net By offering a precise method to correlate the membrane's structure with its function, HABD is expected to accelerate the development of next-generation permselective membranes. nih.gov
Furthermore, research into amide-containing molecules is leading to the creation of "molecular switches" and fluorescent sensors. Certain aromatic amides can change their conformation in response to external stimuli like solvents or acidity, a property that can be detected by fluorescence spectra. researcher.life This opens up possibilities for creating smart materials that respond to their environment.
Advancements in Spectroscopic Characterization of Complex Amide Systems
The study of amides, from simple peptides to complex proteins and polymers, relies heavily on sophisticated spectroscopic techniques. The amide bond's vibrational modes are particularly sensitive to the molecule's local environment and conformation, making them excellent probes for structural analysis.
Two-dimensional infrared (2D IR) spectroscopy has emerged as a powerful tool for examining the three-dimensional structure of peptides and proteins in solution. pnas.orgacs.org This technique can measure the coupling between different amide groups, revealing cross peaks in the spectrum that are directly related to the molecular structure. pnas.org Specifically, the amide I (primarily C=O stretch) and amide II' bands are used to gain detailed insights into protein secondary structures like α-helices and β-sheets. acs.org
While harmonic models provide a basic understanding, researchers are increasingly focusing on the anharmonicity of amide vibrations—the deviation from simple harmonic motion. tu-braunschweig.denih.gov Understanding these anharmonic couplings is crucial for accurately interpreting experimental data from 2D IR spectroscopy and refining structural models. nih.gov Density functional theory (DFT) calculations are being used to predict these anharmonicities, which are sensitive to the peptide's structure. nih.gov These theoretical advancements help bridge the gap between experimental spectra and molecular structure, particularly for complex systems like polypeptides. tu-braunschweig.de
The amide III region of the IR spectrum, though containing weaker signals, is also gaining attention because it is less affected by water absorption, offering a clearer window into protein secondary structure in some cases. researchgate.net
The table below summarizes key spectroscopic techniques and their applications in studying amide systems.
| Spectroscopic Technique | Amide Mode Studied | Key Information Obtained | Application Area |
| Two-Dimensional Infrared (2D IR) Spectroscopy | Amide I, Amide II' | Vibrational coupling between amide groups, 3D structure, dynamics | Protein folding, biomolecular interactions |
| X-ray Photoelectron Spectroscopy (XPS) | Core-level electrons | Elemental composition, chemical state, Harmonic Amide Bond Density (HABD) | Materials science, polymer analysis |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Amide I, II, III | Secondary structure content (α-helix, β-sheet), hydrogen bonding | Protein analysis, collagen studies |
| Raman Spectroscopy / Raman Optical Activity (ROA) | Amide I, III | Vibrational modes, stereochemical information | Polypeptide and protein structure |
Interdisciplinary Applications of Harmonic Amide Research in Biomolecular Science and Engineering
Research on amides, including naturally occurring ones like harmic amide, has significant interdisciplinary implications, particularly at the intersection of chemistry, biology, and engineering.
In biomolecular science , the amide bond is the fundamental linkage in peptides and proteins, and understanding its properties is central to molecular biology. Research in this area investigates the regulation of gene expression and the mechanisms of action for new chemical entities and natural products. nottingham.ac.uk The study of alkaloids containing amide groups, such as this compound and its derivatives, is part of a broader effort to identify and characterize bioactive compounds from natural sources like Peganum harmala and Banisteriopsis caapi. researchgate.netmaps.org These compounds are of interest for their potential pharmacological activities. ekb.eg
In the realm of medicinal chemistry and drug discovery , efficient amide bond formation is a critical process. Researchers are developing new protocols for creating amide bonds, even with challenging substrates like sterically hindered molecules or electron-deficient amines, which is essential for synthesizing novel drug candidates. rsc.org The study of biomolecules, including their structure, function, and recognition properties, often involves computational modeling and structural biology techniques like X-ray crystallography to guide drug design. nottingham.ac.uk
Bioengineering applies this fundamental knowledge to create new technologies. For instance, the development of advanced polyamide membranes for desalination, guided by the HABD concept, is a prime example of bio-inspired engineering. researchgate.net Furthermore, the creation of amide-based molecular switches and sensors has potential applications in diagnostics and smart biomaterials. researcher.life The ability to control the conformation of amide-containing oligomers with external stimuli could be harnessed for developing responsive drug delivery systems or biocompatible electronics. researcher.lifegoogle.com.au
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing Harmic amide derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound derivatives are synthesized via two primary routes:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked hybrids, optimizing reaction time (e.g., 24–48 hours) and ligand-to-metal ratios.
- Standard coupling reactions (e.g., carbodiimide-mediated) for amide-linked hybrids, requiring precise stoichiometric control of reactants.
- Key factors affecting yield include solvent choice (e.g., DMF vs. THF), temperature (ambient vs. reflux), and purification methods (HPLC vs. column chromatography). For example, triazole derivatives achieved yields of 65–85%, while amide derivatives ranged from 50–75% .
- Data Table :
| Synthetic Method | Reaction Time (h) | Yield (%) | Purity (HPLC) | Key Variables |
|---|---|---|---|---|
| CuAAC | 24–48 | 65–85 | >90% | Ligand ratio, solvent |
| Amide Coupling | 12–24 | 50–75 | >85% | Stoichiometry, temperature |
Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?
- Methodological Answer :
- Raman Spectroscopy : Identifies amide I (C=O stretching, ~1660 cm⁻¹) and II bands (N-H bending), critical for confirming secondary structure .
- Reverse-Phase HPLC : Use C16 amide columns (e.g., Discovery® C16) with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment. Retention times vary with substituent hydrophobicity .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C7) and linker regiochemistry.
Q. How can researchers design in vitro assays to evaluate this compound’s anti-proliferative activity?
- Methodological Answer :
- Use cell lines (e.g., MCF-7, HCT116) with standardized protocols (72-hour exposure, 5% CO₂).
- Measure IC50 via MTT assays, ensuring controls for solvent effects (e.g., DMSO <0.1%).
- Validate selectivity using selectivity indices (SI = IC50 normal cells / IC50 cancer cells). In one study, this compound 28 showed SI >5.9 for HCT116 .
Advanced Research Questions
Q. How do structural modifications (e.g., linker length, substituents) influence this compound’s intracellular localization and mechanism of action?
- Methodological Answer :
- Linker Optimization : Shorter linkers (e.g., triazole vs. hexyl amide) enhance nuclear uptake. For example, compound 28 (triazole-linked) localized to HCT116 nuclei, inducing G1 arrest, while compound 36 (amide-linked) showed cytoplasmic retention and weaker cell-cycle effects .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may enhance DNA intercalation, whereas bulky groups reduce membrane permeability.
- Data Table :
| Compound | Linker Type | Localization | Cell Cycle Effect (24h) | IC50 (µM) |
|---|---|---|---|---|
| 28 | Triazole | Nuclear | G1 arrest → G2/M block | 3.2 |
| 36 | Amide | Cytoplasmic | Mild S-phase reduction | 8.7 |
Q. How can contradictions in reported biological activities (e.g., IC50 variability) be resolved across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Cross-Validation : Use orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm anti-proliferative mechanisms.
- Meta-Analysis : Compare structural data (e.g., LogP, solubility) across studies to identify outliers. For instance, IC50 discrepancies in P. falciparum assays may arise from parasite strain differences .
Q. What challenges arise in analyzing this compound’s interactions with biomacromolecules using HDX-MS?
- Methodological Answer :
- Limitations : HDX-MS detects backbone amide hydrogens but misses side-chain interactions critical for binding. For folded proteins, this compound’s β-carboline core may not perturb detectable amide exchange .
- Workarounds : Pair HDX-MS with SPR or ITC to quantify binding affinities. For large complexes (>500 kDa), optimize digestion protocols to reduce peptide complexity .
Q. Can this compound be applied in non-biological contexts, such as materials science?
- Methodological Answer :
- Hypothesis : The planar β-carboline structure may enable π-π stacking in conductive polymers.
- Precedent : Metal-amide composites (e.g., Li-Mg amides) enhance hydrogen storage kinetics . While untested for this compound, similar strategies could explore its role in energy storage.
Methodological Best Practices
- Experimental Design : Use Plackett-Burman screening to optimize HPLC conditions (e.g., pH, gradient slope) for this compound analysis .
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to ICH guidelines for documenting synthetic protocols and biological testing in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
